molecular formula C4H6Cl2N2 B1603418 4-(Chloromethyl)-1H-pyrazole hydrochloride CAS No. 163008-98-8

4-(Chloromethyl)-1H-pyrazole hydrochloride

Cat. No. B1603418
M. Wt: 153.01 g/mol
InChI Key: JOYZFWASSSHIMA-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and its uses in various fields such as medicine, industry, research, etc.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the raw materials used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc., are used for this purpose.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the study of its reactivity with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

3. Detailed Description of the Methods of Application or Experimental Procedures The 4-picolyl group can be introduced in the presence of a base, such as tetramethylguanidine . It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Sodium in liquid ammonia or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.


Future Directions

This involves the potential future uses and applications of the compound. It includes ongoing research and development activities related to the compound.


properties

IUPAC Name

4-(chloromethyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZFWASSSHIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593513
Record name 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1H-pyrazole hydrochloride

CAS RN

163008-98-8
Record name 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1H-pyrazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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